4-(2-Benzofuranyl)benzonitrile
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Overview
Description
4-(2-Benzofuranyl)benzonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring fused with a phenyl ring that has a cyano group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranyl)benzonitrile can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated benzofuran compound. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Benzofuranyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(2-Benzofuranyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of dyes, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(2-Benzofuranyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Benzofuran: The parent compound without the cyano group.
2-Phenylbenzofuran: Similar structure but lacks the cyano group on the phenyl ring.
4-Cyanobiphenyl: Contains a cyano group but lacks the benzofuran ring.
Uniqueness: 4-(2-Benzofuranyl)benzonitrile is unique due to the presence of both the benzofuran ring and the cyano group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H9NO |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)benzonitrile |
InChI |
InChI=1S/C15H9NO/c16-10-11-5-7-12(8-6-11)15-9-13-3-1-2-4-14(13)17-15/h1-9H |
InChI Key |
ZEUXMIBNENITBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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